Kidjolanin

Description

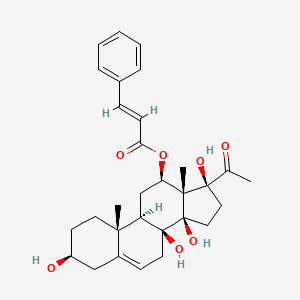

Structure

2D Structure

3D Structure

Properties

CAS No. |

38395-01-6 |

|---|---|

Molecular Formula |

C30H38O7 |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C30H38O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,22-24,32,34-36H,12-18H2,1-3H3/b10-9+/t22-,23+,24+,26-,27+,28+,29-,30+/m0/s1 |

InChI Key |

NXDYHYDLOHUSEW-IPLGTIBPSA-N |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Kidjolanin

Methodologies for Extraction from Biological Matrices

The initial step in obtaining Kidjolanin involves its extraction from the biological matrix of the source plant material. This process aims to separate the target compound from the complex mixture of other plant constituents. Common extraction techniques employed in natural product chemistry are utilized, adapted to the specific properties of this compound and its source.

Typical methodologies involve the use of solvents to selectively dissolve the compound of interest. For example, studies on Marsdenia tomentosa have utilized methanol (B129727) (MeOH) extraction of fresh leaves and caules. pharm.or.jp Following initial extraction, liquid-liquid partitioning is often employed to further fractionate the extract based on differential solubility in immiscible solvents, such as partitioning the MeOH extract with chloroform (B151607) (CHCl3) and water (H2O). pharm.or.jp This step helps to reduce the complexity of the extract before more advanced separation techniques are applied.

From other plant sources like Cynanchum species, systematic extraction procedures involve grinding the roots into powder and extracting with solvents such as ethanol (B145695) or methanol, often under reflux conditions. mdpi.com This is followed by sequential liquid-liquid extraction using reagents of different polarities, including petroleum ether, dichloromethane, ethyl acetate, and n-butanol, to yield extracts of varying polarities. mdpi.com The choice of solvent and extraction method is optimized to maximize the yield of the target compounds. mdpi.com

Biological matrices are complex mixtures containing various endogenous compounds that can interfere with analysis, making effective sample preparation through extraction crucial. vcu.edupandawainstitute.comchromatographyonline.com While liquid-liquid extraction is a basic and widely used method, more sophisticated techniques like solid phase extraction (SPE) and supercritical fluid extraction (SFE) are also employed in natural product isolation to improve selectivity and purity. vcu.eduhilarispublisher.comresearchgate.net

Advanced Chromatographic Separation Techniques for Compound Isolation

Following extraction, chromatographic techniques are indispensable for separating this compound from other compounds present in the complex plant extracts. These methods exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation.

Column chromatography is a fundamental technique widely applied in the isolation of natural products. mdpi.comhilarispublisher.comfractioncollector.info For the isolation of pregnane (B1235032) glycosides, including this compound, from Marsdenia tomentosa, silica (B1680970) gel and octadecylsilica (ODS) column chromatographies have been employed. pharm.or.jp These techniques allow for the separation of compounds based on their polarity or hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is a powerful and frequently used technique for the further purification of fractions obtained from initial column chromatography. pharm.or.jphilarispublisher.comchemfaces.compeerj.com Preparative HPLC is particularly valuable for isolating pure compounds in quantities sufficient for structural elucidation. jstar-research.comnih.gov The use of HPLC allows for high resolution separation and can be coupled with detectors such as UV-visible or mass spectrometric detectors. hilarispublisher.comjstar-research.com

Other chromatographic methods mentioned in the context of natural product isolation include thin-layer chromatography (TLC) for monitoring separation and preliminary analysis, and high-speed counter-current chromatography (HSCCC) for efficient separation and purification of certain compound classes. mdpi.comhilarispublisher.comfractioncollector.info The isolation process often involves multiple chromatographic steps, iteratively refining the purity of the fraction containing this compound until a pure sample is obtained. fractioncollector.info

Spectroscopic Characterization of this compound and its Derivatives

Once isolated and purified, the structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.

Spectroscopic techniques analyze the interaction of electromagnetic radiation with the analyte to provide structural insights. researchgate.net Key spectroscopic methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comhilarispublisher.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the functional groups present. mdpi.comhilarispublisher.comfractioncollector.infonih.govresearchgate.netuzh.chresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity of atoms and the stereochemistry of the molecule.

In the context of this compound, NMR spectroscopy has been extensively used for structural determination, particularly for its glycosidic forms. Studies on pregnane glycosides containing this compound have utilized 1H-NMR to assign the configurations of glycosidic linkages based on coupling constants of the anomeric protons. pharm.or.jp Extensive 2D-NMR spectroscopy has been employed for the structural elucidation of pregnane glycosides from Asclepias sullivantii that are composed of ikemagenin or this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. mdpi.comhilarispublisher.comfractioncollector.infonih.govresearchgate.netslideshare.net Different ionization techniques can be used depending on the nature of the analyte.

MS determines the mass-to-charge ratio (m/z) of ions generated from the sample. researchgate.netslideshare.net The molecular ion peak corresponds to the molecular weight of the compound. slideshare.netlibretexts.org Fragmentation of the molecular ion occurs in the mass spectrometer, yielding smaller fragment ions with characteristic m/z values. slideshare.netlibretexts.orgbeilstein-journals.org The pattern of these fragment ions provides a fingerprint that can be used to deduce structural features and confirm the presence of specific functional groups. libretexts.orgbeilstein-journals.orglibretexts.orgnih.gov

Coupling chromatography with mass spectrometry, such as in LC-MS or GC-MS, is a powerful approach for analyzing complex mixtures and obtaining both separation and structural information. mdpi.compeerj.comjstar-research.com For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to suggest the molecular formula of its glycosides. pharm.or.jp LC-MS is also used for metabolite profiling and can investigate numerous compounds in extracts. peerj.com

Analysis of fragmentation patterns in mass spectra requires knowledge of common fragmentation pathways for different functional groups and molecular scaffolds. libretexts.orgbeilstein-journals.orglibretexts.org This information helps in piecing together the structure of the unknown compound. libretexts.orgnih.gov

Other Spectroscopic Methods for Complementary Data

In addition to NMR and MS, other spectroscopic techniques provide complementary information for the structural characterization of natural products like this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. mdpi.comhilarispublisher.comfractioncollector.inforesearchgate.netresearchgate.netumlub.pl Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. umlub.pl This information helps to confirm the presence or absence of key structural moieties.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds or aromatic rings, within the molecule. mdpi.comhilarispublisher.comumlub.planalytica-world.com The absorption maxima and intensities in the UV-Vis spectrum can be indicative of certain structural features.

Other techniques like X-ray diffraction can provide precise three-dimensional structural information if the compound can be obtained in crystalline form. hilarispublisher.com Circular dichroism spectroscopy can be used to study the stereochemistry of chiral molecules. hilarispublisher.com

Chemical Evidence and Derivatization in Structural Confirmation

Chemical methods and derivatization reactions play a significant role in confirming the proposed structure of a natural product and providing additional evidence for structural assignments made by spectroscopic methods. nih.govhilarispublisher.compeerj.comnih.gov

Hydrolysis is a common chemical technique used to break down glycosides into their aglycone and sugar components. By hydrolyzing this compound glycosides, the aglycone (this compound) and the constituent sugars can be isolated and identified separately. pharm.or.jp The identification of the sugar moieties and the aglycone provides crucial information for confirming the complete structure of the glycoside. For instance, hydrolysis of pregnane glycosides from Marsdenia tomentosa allowed for the separation and identification of various sugars, including D-cymarose, D-oleandrose, D-thevetose, 6-deoxy-3-O-methyl-D-allose, and D-glucose, as well as the aglycones, including this compound. pharm.or.jp

Derivatization involves chemically modifying the compound to introduce specific functional groups or alter its properties, which can aid in separation or spectroscopic analysis. For example, derivatization can make a compound more amenable to GC-MS analysis or introduce a chromophore for UV detection.

Chemical transformations and comparisons with known compounds or synthetic standards can also provide strong evidence for structural confirmation. While specific derivatization details for this compound beyond hydrolysis of its glycosides were not extensively detailed in the provided snippets, these methods are standard practice in natural product structural elucidation.

Biosynthetic Pathways and Chemoenzymatic Considerations

Putative Biosynthetic Routes of Pregnane (B1235032) Glycosides and Cardenolides

Pregnane glycosides and cardenolides are classes of steroidal glycosides found in various plant species. The biosynthesis of these compounds is believed to originate from the mevalonic acid (MVA) pathway, leading to the formation of triterpenoids and phytosterols (B1254722). nih.gov Cholesterol is proposed as a direct precursor for cardenolide biosynthesis, undergoing a series of enzymatic conversions to form the steroidal core, such as digitoxigenin. oup.comfrontiersin.org However, indirect evidence also suggests that phytosterols, which differ from cholesterol by C24 methyl or ethyl substitutions, may serve as substrates for cardenolide biosynthesis. oup.comresearchgate.net

The initial steps in cardenolide biosynthesis involve the cleavage of the sterol side chain. Enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, have been identified as catalyzing the conversion of cholesterol and phytosterols into pregnenolone, a key precursor for plant steroids, in plants like Digitalis purpurea and Calotropis procera. researchgate.netmpg.dempg.de Pregnenolone is sometimes referred to as the "mother of all steroid hormones" as it is a precursor to various steroid hormones in other organisms. mpg.de

Following the formation of pregnenolone, the pathway involves further modifications of the steroidal core, including oxidation and the formation of the characteristic five-membered lactone ring at C-17 in the case of cardenolides. wikipedia.org Key enzymatic steps in pregnane and cardenolide biosynthesis include the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (5β-POR), which are involved in the modification of the steroid structure. nih.govoup.comfrontiersin.org Glycosylation, the attachment of sugar units, is a subsequent step that leads to the formation of pregnane glycosides and cardenolide glycosides. oup.com

Enzymatic Steps and Key Intermediates in Kidjolanin Formation

While the detailed enzymatic steps specifically leading to this compound have not been fully elucidated, its structure suggests that its biosynthesis likely follows a pathway related to that of other pregnane glycosides and cardenolides. This compound contains a pregnane aglycone esterified with a cinnamate (B1238496) moiety and glycosidically linked to sugars. nih.gov

Based on the putative pathways for pregnane glycosides and cardenolides, the formation of the pregnane core of this compound would involve the initial steps of sterol biosynthesis, potentially utilizing cholesterol or phytosterols as precursors. nih.govoup.comfrontiersin.org The cleavage of the sterol side chain, likely catalyzed by enzymes such as those in the CYP87A family, would yield a C21 steroid precursor like pregnenolone. researchgate.netmpg.dempg.de

Subsequent enzymatic reactions would modify the pregnane core, including hydroxylations at specific positions (such as C-3, C-8, C-14, and C-17 as indicated by this compound's structure) and the introduction of the acetyl group at C-17. nih.gov The esterification with p-coumaric acid, which forms the cinnamate moiety, would involve an acyltransferase enzyme. The glycosylation steps, attaching the sugar units to the aglycone, would be catalyzed by glycosyltransferases. The specific sequence and identity of the enzymes involved in these modifications and conjugations for this compound require further investigation.

Putative intermediates in the biosynthesis of pregnane glycosides and cardenolides, which may also be relevant to this compound formation, include pregnenolone, progesterone, and 5β-pregnane-3,20-dione. frontiersin.orgbiorxiv.org

Chemotaxonomic Implications of this compound Distribution

The distribution of this compound across different plant species can provide insights into chemotaxonomic relationships. This compound has been reported in species belonging to the genera Cynanchum, Asclepias, and Pedicularis. chemfaces.comresearchgate.netmdpi.com These genera are found within different plant families, namely Apocynaceae (which includes the former Asclepiadaceae) and Orobanchaceae.

The presence of this compound in taxonomically distinct plant groups like Cynanchum and Asclepias (both within Apocynaceae) and Pedicularis (Orobanchaceae) suggests either convergent evolution of the biosynthetic pathway or a shared ancestral capacity for producing this compound or related metabolites. mdpi.comresearchgate.net Chemotaxonomy utilizes the distribution of chemical compounds to aid in the classification and understanding of evolutionary relationships among plants. The occurrence of specific secondary metabolites, such as this compound, can serve as chemotaxonomic markers. science.govmdpi.com

The identification of this compound in Pedicularis cephalantha alongside other compounds like pinoresinol, martynoside, and iridoids further highlights the diverse metabolic profiles within this genus. mdpi.comresearchgate.net While iridoids in Pedicularis are derived from a different biosynthetic route (the mevalonic acid pathway via geranyl pyrophosphate), the co-occurrence of this compound (a pregnane glycoside) suggests the presence of multiple active biosynthetic pathways within these plants. mdpi.com

The study of the distribution of this compound and related pregnane glycosides and cardenolides across various species can contribute to a better understanding of the evolutionary history and biochemical capabilities of these plant lineages.

Mechanistic Pharmacology and Cellular Bioactivity of Kidjolanin

Investigation of Cellular Proliferation and Viability Modulation

Studies have explored the effects of Kidjolanin on the growth and survival of cancer cells, with a specific focus on non-small cell lung cancer (NSCLC) cell lines.

Effects on Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., A549, NCI-H1385)

This compound has demonstrated a significant ability to decrease the viability of NSCLC cell lines, including A549 and NCI-H1385, in a dose-dependent manner. tandfonline.comresearchgate.net Experimental results indicate that this compound exhibits significant anti-NSCLC effects. tandfonline.com The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of this compound required to inhibit cell viability by 50%, have been determined for these cell lines. tandfonline.com

| Cell Line | IC₅₀ (μM) |

| A549 | 58.19 |

| NCI-H1385 | 55.71 |

Furthermore, this compound has been shown to enhance the inhibitory effects of paclitaxel (B517696), a common chemotherapy drug, on the proliferation of A549 and NCI-H1385 cells. tandfonline.comnih.govnih.govresearchgate.net

Assays for Cell Growth Inhibition (e.g., Cell Counting Kit-8 assay)

The assessment of this compound's impact on cell viability and proliferation has primarily utilized the Cell Counting Kit-8 (CCK-8) assay. tandfonline.comresearchgate.netnih.govnih.govresearchgate.netresearcher.life The CCK-8 assay is a colorimetric method that quantifies viable cells based on the activity of cellular dehydrogenases. abcam.comfishersci.comdojindo.co.jpyeasenbio.com This assay involves the reduction of the water-soluble tetrazolium salt WST-8 to an orange-colored formazan (B1609692) dye in the presence of an electron mediator. abcam.comfishersci.comdojindo.co.jpyeasenbio.com The intensity of the color produced is directly proportional to the number of living cells in the sample, allowing for a sensitive determination of cell viability and proliferation inhibition. abcam.comfishersci.comdojindo.co.jpyeasenbio.com

Induction of Apoptotic Processes

Beyond inhibiting cell growth, investigations have also focused on this compound's capacity to induce apoptosis in cancer cells.

Apoptosis Detection Methodologies (e.g., Flow Cytometry using Annexin V-FITC/PI)

Apoptosis induction by this compound in NSCLC cells has been evaluated using flow cytometry. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net A common and effective method for detecting apoptosis via flow cytometry is the use of Annexin V-FITC and Propidium Iodide (PI) staining. bio-techne.comnih.govnih.govthermofisher.comlumiprobe.com This method relies on the principle that during early apoptosis, phosphatidylserine (B164497) translocates from the inner to the outer leaflet of the cell membrane. bio-techne.comnih.govnih.govlumiprobe.com Annexin V is a protein that binds specifically to phosphatidylserine in a calcium-dependent manner, and when labeled with a fluorophore like FITC, it can identify cells exposing phosphatidylserine. bio-techne.comnih.govnih.govlumiprobe.com Propidium Iodide is a membrane-impermeable dye that stains DNA in cells with compromised cell membranes, characteristic of late apoptosis or necrosis. bio-techne.comnih.govnih.govlumiprobe.com By using both stains, flow cytometry can differentiate between healthy cells (Annexin V-negative/PI-negative), early apoptotic cells (Annexin V-positive/PI-negative), and late apoptotic or necrotic cells (Annexin V-positive/PI-positive). bio-techne.comnih.govnih.govlumiprobe.com Studies have shown that this compound can promote apoptosis in A549 and NCI-H1385 cells. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net this compound has also been observed to enhance the apoptosis induced by paclitaxel in these cell lines. tandfonline.comnih.govnih.govresearchgate.net

Molecular Markers of Apoptosis Induction

Research indicates that this compound promotes apoptosis in NSCLC cells. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net While the specific cascade of molecular events triggered by this compound leading to apoptosis, such as the activation of caspases or modulation of Bcl-2 family proteins, is not extensively detailed in the provided information, studies have investigated the effect of this compound on the expression levels of certain genes identified as potential targets. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net These genes, including STAT3, EGFR, GRB2, AKT2, AKT3, and PIK3CA, have been shown to have their mRNA expression levels inhibited by this compound treatment in A549 and NCI-H1385 cells. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net Some of these genes are involved in signaling pathways that regulate cell survival and proliferation, and their modulation can indirectly influence the apoptotic process. tandfonline.comnih.govnih.govresearchgate.netnih.gov

Target Identification and Pathway Perturbation Analysis

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology has been utilized to explore the potential mechanisms of action of Euphorbia kansui and its active components, including this compound, in inhibiting the progression of NSCLC. This approach involves the systematic collection of targets associated with the components of Euphorbia kansui and genes related to NSCLC from public databases and published literature. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.com By analyzing the complex relationships within biological networks, network pharmacology aims to predict the multi-target capabilities of compounds and understand how they may exert therapeutic effects by influencing multiple pathways simultaneously. idrblab.netnih.govfrontiersin.orgresearchgate.net Functional enrichment analysis is a key step in this process, helping to identify the biological processes and pathways most likely to be affected by the active compounds. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.com

Protein-Protein Interaction (PPI) Network Construction (e.g., using STRING database)

To further understand the interactions between the predicted targets, protein-protein interaction (PPI) networks are constructed. The STRING database, a comprehensive resource that integrates known and predicted protein interactions from various sources, including experimental data, text mining, and computational predictions, is commonly used for this purpose. nih.govciteab.comresearchgate.net By analyzing the PPI network, researchers can identify key proteins or "hub genes" that play central roles in the network and are likely to be important therapeutic targets. guidetopharmacology.orgguidetopharmacology.orgresearcherslinks.comnih.gov Tools like the cytoHubba plugin are employed to identify these hub genes within the constructed network. guidetopharmacology.orgguidetopharmacology.orgresearcherslinks.comnih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding modes and affinities between a small molecule, such as this compound (the ligand), and a target protein (the receptor) at the atomic level. nih.govciteab.comwikipedia.org This method is crucial for assessing the potential interactions and estimating the binding strength between the active components of a substance and their predicted biological targets. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.comnih.gov A lower docking score or binding affinity value generally indicates a stronger and more favorable interaction, suggesting that the ligand can spontaneously bind to the receptor. nih.gov Molecular docking investigations provide valuable insights into the potential molecular mechanisms by which a compound interacts with its targets. nih.govciteab.com

Interaction with Oncogenic Signaling Hub Genes (e.g., STAT3, EGFR, GRB2, AKT2, AKT3, PIK3CA)

In the study investigating the effects of Euphorbia kansui on NSCLC, several oncogenic signaling proteins were identified as hub genes within the PPI network, including STAT3, EGFR, GRB2, AKT2, AKT3, and PIK3CA. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.comnih.gov Molecular docking studies revealed that this compound exhibited good binding affinity with these identified hub targets. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.comnih.gov Furthermore, experimental validation demonstrated that this compound was able to inhibit the expression of these key hub genes in NSCLC cells. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.com

Binding Affinity to Inflammatory/Immune Receptors (e.g., TLR4, VEGFA, TNF, JUN in Rheumatoid Arthritis models)

Information specifically detailing the binding affinity of this compound to inflammatory/immune receptors such as TLR4, VEGFA, TNF, or JUN within the context of Rheumatoid Arthritis models was not available in the consulted sources.

Gene Expression Profiling via Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative real-time Polymerase Chain Reaction (qRT-PCR) is a widely used experimental technique for quantifying gene expression levels. citeab.commrc.ac.ukresearchgate.netnih.gov This method allows for the precise measurement of messenger RNA (mRNA) levels of specific genes, providing insights into how the expression of these genes is affected by a treatment or condition. In the research on this compound and NSCLC, qRT-PCR was employed to validate the findings from network pharmacology and molecular docking by measuring the actual expression levels of the identified hub genes in NSCLC cell lines (A549 and NCI-H1385) after treatment with this compound. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgresearcherslinks.comnih.gov This experimental approach helps to confirm the modulatory effects of this compound on the expression of key genes involved in cancer progression.

Synergistic Interactions with Co-Administered Agents

Enhancement of Conventional Chemotherapeutic Efficacy (e.g., Paclitaxel)

Research indicates that this compound can enhance the effectiveness of conventional chemotherapeutic agents, such as paclitaxel, particularly in the context of non-small cell lung cancer (NSCLC). Studies have shown that this compound can augment the proliferation inhibition and apoptosis induced by paclitaxel in NSCLC cell lines, including A549 and NCI-H1385 cells. tandfonline.comresearcher.lifenih.govnih.govresearchgate.netresearcher.lifejensenlab.org This synergistic effect suggests that combining this compound with paclitaxel could potentially lead to improved therapeutic outcomes compared to using paclitaxel alone. tandfonline.comnih.gov

In vitro experiments have demonstrated that the viability of NSCLC cells treated with paclitaxel is significantly reduced in the presence of this compound compared to treatment with paclitaxel alone. tandfonline.comnih.gov This enhancement of paclitaxel's inhibitory effect on cell proliferation has been observed across different concentrations of paclitaxel when combined with a specific concentration of this compound. tandfonline.comnih.gov

Data illustrating the enhanced inhibition of cell viability by the combination of this compound and paclitaxel in NSCLC cell lines are presented below:

| Cell Line | Treatment | Cell Viability (% of Control) |

| A549 | Paclitaxel (various concentrations) | Decreased with increasing dose |

| A549 | Paclitaxel + this compound (60 μM) | Significantly lower than Paclitaxel alone tandfonline.comnih.gov |

| NCI-H1385 | Paclitaxel (various concentrations) | Decreased with increasing dose |

| NCI-H1385 | Paclitaxel + this compound (60 μM) | Significantly lower than Paclitaxel alone tandfonline.comnih.gov |

Furthermore, this compound has been shown to promote apoptosis in NSCLC cells, and this effect is also enhanced when combined with paclitaxel. tandfonline.comnih.govnih.govresearchgate.net This suggests that the synergistic anti-cancer activity of this compound and paclitaxel involves the potentiation of programmed cell death.

Exploration of Combination Treatment Rationales

The rationale behind exploring combination treatments involving this compound stems from its ability to influence key cellular pathways implicated in cancer progression and drug resistance. Network pharmacology analysis has identified that this compound can bind to several "hub genes" that are significantly associated with the drug resistance of NSCLC cells. tandfonline.comnih.govnih.govresearchgate.net These hub genes include STAT3, EGFR, GRB2, AKT2, AKT3, and PIK3CA. tandfonline.comnih.govnih.govresearchgate.net

By inhibiting the expression of these hub genes, this compound may help to overcome mechanisms of resistance that limit the effectiveness of conventional chemotherapeutics like paclitaxel. tandfonline.comnih.govnih.govresearchgate.net The observed synergistic effects are likely a result of this compound's multi-targeted action on these critical signaling pathways, which complements the mechanism of action of paclitaxel. tandfonline.comnih.gov

The combination of agents that target multiple pathways involved in cancer cell survival, proliferation, and drug resistance is a promising strategy in cancer therapy. The ability of this compound to enhance the effects of paclitaxel and inhibit key resistance-associated genes provides a strong rationale for its investigation in combination treatment regimens for NSCLC and potentially other cancers where these pathways are also involved. tandfonline.comnih.govnih.govresearchgate.netprimrmed.com

Broader Biological Activity Spectrum

Anti-inflammatory Mechanisms

This compound has been reported to possess anti-inflammatory properties. nih.govresearchgate.netscispace.com While specific detailed mechanisms of this compound's anti-inflammatory action are not extensively described in the provided search results, related compounds and the plant sources from which this compound is isolated are known for their anti-inflammatory effects. For instance, Asclepias curassavica, a plant containing this compound, has shown anti-inflammatory activity in studies. researchgate.net The broader chemical class to which this compound belongs, C21-steroids, also includes compounds with reported anti-inflammatory activities. mdpi.com

Antioxidant Activity and Oxidative Stress Modulation

This compound is associated with antioxidant activity and the modulation of oxidative stress. mdpi.comnih.govresearchgate.net Oxidative stress, an imbalance between antioxidants and reactive oxygen species, can lead to cellular damage and is implicated in various diseases, including cancer. researchgate.net Natural compounds with free radical scavenging properties are considered important therapeutic agents against oxidative stress-related conditions. researchgate.net

While direct studies detailing this compound's specific antioxidant mechanisms are limited in the provided results, other compounds found in the same plant sources or belonging to the same chemical class have demonstrated antioxidant effects. For example, polysaccharides from Cynanchum auriculatum have shown scavenging activity against various radicals and increased the content of antioxidant enzymes like SOD and non-enzymatic antioxidants like GSH in oxidatively damaged cells. mdpi.com Gagaminine, another C21-steroidal compound, has shown suppressive effects on lipid peroxidation. mdpi.com this compound's presence in plants with known antioxidant activity and its classification within a group of compounds exhibiting such effects suggest its potential role in modulating oxidative stress. mdpi.comnih.govresearchgate.net

Studies on Leptadenia hastata, which contains this compound, have shown that extracts can modulate oxidative parameters, such as reducing MDA levels and increasing GSH, SOD, and CAT activities in the liver of mice. nih.gov This further supports the link between this compound and the modulation of oxidative stress.

Other Reported Pharmacological Actions within its Chemical Class

This compound belongs to the class of C21-steroidal compounds (pregnane glycosides). mdpi.comresearchgate.net This class of compounds is known for a variety of biological activities. researchgate.net Beyond the synergistic anti-cancer effects and potential anti-inflammatory and antioxidant activities, other pharmacological actions reported for this compound or related compounds within its chemical class include:

Anti-tumor activity: C21-steroids, including this compound, have been reported to exhibit remarkable anti-tumor activities. mdpi.comresearchgate.net this compound itself has shown the ability to inhibit the viability and promote apoptosis of NSCLC cells. tandfonline.comnih.govnih.govresearchgate.net

Cardiovascular activity: Cardenolides, a type of steroid that includes compounds found alongside this compound in plants like Asclepias curassavica, are known for their cardiovascular effects. researchgate.netmdpi.com

Antimicrobial activity: Some compounds within the broader chemical class or from the same plant sources have demonstrated antimicrobial properties. researchgate.netresearchgate.net

Neuroprotection: Certain C21-steroidal compounds have shown neuroprotective roles against oxidative damage. mdpi.com

Organ protection: Extracts containing C21-steroids have been reported to have organ protective effects, such as hepatoprotection. mdpi.comnih.gov

Immunomodulation: Some compounds in this class or from related plant sources may have immunomodulatory activities. mdpi.com

These reported activities within the chemical class of this compound highlight the potential for a broader spectrum of pharmacological effects associated with this compound.

Structure Activity Relationship Sar and Rational Design of Kidjolanin Derivatives

Elucidation of Essential Structural Features for Biological Efficacy

The elucidation of essential structural features for the biological efficacy of a compound like Kidjolanin involves identifying the specific parts of the molecule responsible for its interaction with biological targets and the subsequent observed effects. While general principles of SAR indicate that similar compounds may exhibit similar biological properties, the precise structural determinants for this compound's activity require specific investigation. sysrevpharm.orgcollaborativedrug.com Studies have indicated that this compound can inhibit the viability of NSCLC cells, promote apoptosis, and inhibit the expression of certain hub genes involved in cancer progression. researchgate.net It has also been shown to enhance the proliferation inhibition and apoptosis induced by paclitaxel (B517696) in NSCLC cells. researchgate.net Molecular docking studies have suggested that this compound possesses good binding affinity with these hub targets. researchgate.net However, detailed research specifically delineating which functional groups or structural motifs within the this compound molecule are critically responsible for these observed biological effects is not extensively available in the provided information.

Semi-synthetic Modifications and Analog Synthesis Strategies

Semi-synthetic modifications and analog synthesis strategies are employed to create new compounds based on a lead structure like this compound, aiming to improve potency, selectivity, pharmacokinetic properties, or reduce toxicity. This often involves chemically modifying a naturally occurring compound. This compound is a natural product found in certain plants. nih.govresearchgate.net The existence of related compounds, such as kidjoranin 3-O-β-digitoxopyranoside, found alongside this compound in some sources, suggests the potential for structural variations involving glycosylation or other modifications of the core this compound structure. researchgate.netresearchgate.net However, specific details on established semi-synthetic routes or systematic analog synthesis strategies applied to this compound to explore its SAR are not detailed in the provided search results.

In Silico Approaches for Lead Optimization and Derivative Prediction

In silico approaches, utilizing computational methods, play a significant role in modern drug discovery and lead optimization by allowing for the rapid screening, prediction, and evaluation of molecular properties and interactions. sysrevpharm.orgfrontiersin.orgnih.govdanaher.comresearchgate.netresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and de novo design methods can be used to predict the biological activity of potential derivatives and guide the synthesis of promising candidates. sysrevpharm.orgfrontiersin.orgdanaher.comresearchgate.net In the context of this compound, molecular docking has been utilized to assess its binding affinity to key protein targets in NSCLC. researchgate.net While in silico methods are generally applicable to understanding SAR and predicting derivative properties sysrevpharm.orgfrontiersin.orgnih.govdanaher.comresearchgate.netresearchgate.netaaai.org, detailed reports specifically on the application of comprehensive in silico lead optimization studies or derivative prediction efforts focused solely on this compound were not found within the scope of the provided information.

Analytical and Bioanalytical Methodologies for Kidjolanin Research

Advanced Chromatographic Techniques for Purity Assessment and Quantification (e.g., UPLC-MS)

Chromatographic techniques play a vital role in the isolation, purification, and quantification of Kidjolanin from complex matrices, such as plant extracts. High-performance liquid chromatography (HPLC) has been employed for the determination of this compound, alongside other C21-steroids and acetophenones, in Cynanchum species. researchgate.net A developed HPLC-UV method allowed for the simultaneous determination of these components, demonstrating good linearity (R² ≥ 0.999) and high purity (>98%) for isolated compounds including this compound. researchgate.net

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. austinpublishinggroup.com UPLC-MS is particularly useful in bioanalytical fields and for analyzing complex samples. austinpublishinggroup.comauroraprosci.com The technique involves separating compounds based on their physical and chemical properties using UPLC, followed by detection and identification based on their mass spectrum via MS. auroraprosci.com This combined approach allows for in-depth analysis and is valuable for profiling, detecting, and quantifying substances and their impurities with high accuracy. austinpublishinggroup.com While UPLC-MS may not always be faster than conventional HPLC for metabolic profiling, it provides superior metabolome coverage due to improved chromatographic performance. nih.gov UPLC-MS has been utilized in metabolite profiling studies, including the analysis of natural product extracts where compounds like this compound might be present. peerj.com

Mass Spectrometry-Based Methods for Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its potential metabolites. Coupled with chromatographic techniques like UPLC, MS enables comprehensive metabolite profiling in biological samples. nih.govpeerj.com This involves measuring low molecular-weight metabolites in complex biofluids or tissues to study changes in response to various factors. nih.gov The identification of metabolites is typically achieved by matching their mass spectra with databases or reference compounds. peerj.com

Studies investigating the components of Euphorbia kansui (Gansui), a plant containing this compound, have utilized techniques that indirectly highlight the importance of MS-based methods in identifying and characterizing the compounds present. nih.govnih.govresearchgate.net While these studies primarily focused on network pharmacology and molecular docking, the identification of active ingredients like this compound from the plant material would have relied on advanced analytical techniques including MS for structural confirmation. nih.govresearchgate.net

Development of Robust Bioanalytical Assays

The development of robust bioanalytical assays is essential for quantifying this compound in biological matrices, such as plasma, serum, or tissue extracts, to support pharmacokinetic studies or other biological investigations. These assays need to be sensitive, specific, accurate, and precise, following regulatory guidelines where applicable. nih.gov

While specific details on validated bioanalytical assays solely for this compound were not extensively found in the search results, the principles and techniques used for other complex molecules and natural compounds are relevant. Bioanalytical methods often involve a separation step (e.g., chromatography) followed by detection (e.g., MS or other detectors). nih.govnih.gov For instance, LC-MS/MS methods are commonly used to quantify small molecules in biological fluids, offering high specificity and sensitivity. nih.gov The development of such assays for this compound would involve method validation steps to ensure reliability and reproducibility for quantitative analysis in biological samples. nih.gov

Cell-based assays are also a crucial part of bioanalytical research, particularly for assessing the biological activity of compounds. nih.govbioagilytix.com Although not directly a quantification method for the compound itself in a matrix, cell-based assays are used to measure the effects of a compound on cellular behavior, which can indirectly support bioanalytical studies by providing context for the detected concentrations. Studies on the biological effects of this compound, such as its impact on cell viability, would utilize such assays. nih.govnih.govresearchgate.net

Emerging Research Avenues and Future Perspectives for Kidjolanin

Exploration of Novel Disease Models and Therapeutic Applications

Future research on Kidjolanin is poised to explore its efficacy in a wider array of disease models beyond those initially investigated. Existing studies have highlighted this compound's potential, particularly in the context of cancer and inflammatory conditions.

Research has indicated this compound's activity against non-small cell lung cancer (NSCLC) cell lines, demonstrating effects on cell viability and the induction of apoptosis. researchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests a promising avenue for further investigation into its anti-cancer properties in various cancer types. This compound is also a component of Cynanchum paniculatum, a plant traditionally used for conditions including rheumatic paralysis, bruises, rubella, and eczema, hinting at potential therapeutic applications in inflammatory and dermatological disorders. tandfonline.com Furthermore, this compound is found in Oxystelma esculentum, a plant with reported uses in treating conditions like cancer, hepatitis, kidney disorders, stress-related disorders, and microbial infections, suggesting potential therapeutic relevance in these areas as well. cabidigitallibrary.orgresearchgate.net

The exploration of novel disease models will likely involve both in vitro and in vivo studies. The development and utilization of advanced human in vitro disease models are expected to play a crucial role in better representing human pathophysiology and disease heterogeneity, potentially reducing the reliance on animal models. ukri.orgnc3rs.org.uk However, murine models remain critical in the drug development process for evaluating novel therapeutic strategies. nih.gov Future research will aim to identify specific diseases or conditions where this compound's mechanisms of action can be most effectively leveraged for therapeutic benefit.

Deepening Mechanistic Understanding through Omics Technologies

A comprehensive understanding of this compound's molecular mechanisms is crucial for its future development. Emerging research will increasingly utilize advanced omics technologies to gain deeper insights into how this compound interacts with biological systems at a molecular level.

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of complex biological systems. azolifesciences.comresearchgate.netfrontiersin.orguninet.edufrontlinegenomics.com Integrating data from these different layers can unravel intricate biological interactions and provide deeper insights into multilevel biological processes. azolifesciences.comfrontlinegenomics.com

While initial studies have identified that this compound can inhibit the expression of key genes like STAT3, EGFR, GRB2, AKT2, AKT3, and PIK3CA in NSCLC cells researchgate.netresearchgate.netresearchgate.netresearchgate.net and potentially modulate pathways like TLR4/MyD88/NF-κB in inflammatory contexts tandfonline.com, future research employing multi-omics approaches can provide a more complete picture. For instance, transcriptomics could reveal the full spectrum of genes influenced by this compound, proteomics could identify affected protein profiles and post-translational modifications, and metabolomics could shed light on alterations in metabolic pathways. This integrated approach will help in precisely mapping the downstream effects of this compound and identifying key nodes in disease pathways that it modulates.

Translational Research Paradigms and Preclinical Development Strategies

Translational research is essential to bridge the gap between basic scientific discoveries and clinical applications. Future efforts will focus on advancing this compound through preclinical development stages with the goal of eventual clinical translation.

Preclinical development involves rigorous testing in relevant models to evaluate a compound's potential efficacy and safety before human trials. td2inc.comresearchgate.netnih.gov Studies demonstrating this compound's effects on cell viability and apoptosis in cancer cell lines represent early preclinical evaluations. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Future translational research paradigms for this compound will involve moving from in vitro studies to more complex in vivo models, including appropriate animal models that mimic human disease conditions. nih.gov The development and validation of advanced human in vitro models will also be integral to this process, offering more physiologically relevant systems for testing. ukri.orgnc3rs.org.uk Strategic preclinical development will focus on confirming efficacy in relevant disease models, understanding pharmacokinetics and pharmacodynamics, and gathering data to support potential investigational new drug (IND) applications. The study of plants containing this compound, such as Oxystelma esculentum, is considered important for future bioactivity-guided fractionation and for conducting preclinical or clinical trials. cabidigitallibrary.orgresearchgate.net

Sustainable Production and Biotechnological Approaches for Compound Sourcing

As this compound is a natural product isolated from plants, ensuring a sustainable and efficient source of the compound is crucial for its future research and potential therapeutic use. Biotechnological approaches offer promising avenues for sustainable production.

This compound is found in plants like Cynanchum paniculatum and Oxystelma esculentum. tandfonline.comcabidigitallibrary.orgresearchgate.netsci-hub.se Traditional extraction from whole plants can be subject to limitations such as geographical availability, environmental conditions, and the relatively low concentration of the compound in plant tissues. researchgate.net

Biotechnological methods, particularly plant cell cultures, represent an attractive and sustainable alternative for producing high-value plant-derived compounds. researchgate.netsciencedaily.com These methods can offer a more controlled and potentially more efficient production process compared to traditional agriculture. Future research could explore the feasibility of establishing plant cell cultures of this compound-producing plants or genetically engineering other organisms to biosynthesize this compound. Understanding the biosynthetic pathway of this compound in its native plant sources would be a critical step in developing such biotechnological production methods. researchgate.net

Integration into Multi-component Therapeutic Regimens

The potential for this compound to be used in combination with other therapeutic agents is a significant area for future research, aiming to enhance efficacy and potentially overcome resistance mechanisms.

Research has already shown that this compound can enhance the proliferation inhibition and apoptosis induced by paclitaxel (B517696) in NSCLC cells. researchgate.netresearchgate.netresearchgate.netresearchgate.net This synergistic effect suggests that this compound could be a valuable component in multi-drug regimens, particularly in cancer treatment where combination therapies are common.

Future research will likely investigate this compound's potential in combination with a variety of therapeutic agents, including chemotherapy drugs, targeted therapies, and immunotherapies, across different disease contexts. The goal would be to identify synergistic interactions that lead to improved treatment outcomes, reduced toxicity by allowing lower doses of individual components, or the ability to overcome drug resistance. Plant-derived compounds, in general, have shown promise in synergistic relationships with conventional chemotherapy. oarjbp.com The integration of multi-omics data could potentially facilitate the identification and development of personalized combination therapies. azolifesciences.com

Q & A

Basic: How can researchers identify knowledge gaps in the existing literature on Kidjolanin?

Methodological Answer:

Begin with a systematic literature review using databases like PubMed or SciFinder, focusing on synthesis methods, biological activity, or structural analogs of this compound. Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure queries . For example:

- Population: "What in vitro/in vivo models have been used to study this compound’s mechanisms?"

- Intervention: "Which solvent systems or catalysts are understudied in this compound synthesis?"

Boolean search terms (e.g., "this compound AND pharmacokinetics NOT industrial") refine results . Track citation networks to identify seminal papers and emerging trends. Gaps often arise in reproducibility (e.g., conflicting bioactivity reports) or mechanistic studies lacking structural validation .

Advanced: How should researchers design experiments to address contradictory data on this compound’s bioactivity?

Methodological Answer:

Contradictions may stem from variability in assay conditions (e.g., pH, temperature) or compound purity. Implement a replication-reanalysis framework :

Replicate: Reproduce prior studies using identical protocols (e.g., cell lines, incubation times) .

Control: Include internal standards (e.g., known inhibitors) and validate compound purity via HPLC/MS .

Reanalyze: Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

For example, if Study A reports this compound as cytotoxic (IC50 = 10 μM) and Study B finds no activity, test both conditions with shared reagents. Publish null results to reduce publication bias .

Basic: What steps ensure methodological rigor in this compound synthesis protocols?

Methodological Answer:

- Documentation: Record reaction parameters (temperature, solvent ratios, catalyst loadings) in machine-readable formats .

- Reproducibility: Share detailed Supplemental Information (e.g., NMR spectra, crystallization conditions) adhering to journal guidelines .

- Validation: Compare yields/purity across ≥3 independent syntheses. Use orthogonal characterization (e.g., IR + X-ray diffraction) for novel derivatives .

Advanced: How can researchers resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Ambiguities (e.g., stereochemistry, polymorphic forms) require multi-technique validation :

- Computational: Perform DFT calculations to predict NMR chemical shifts or crystal packing .

- Experimental: Use synchrotron XRD for high-resolution crystallography. For unstable intermediates, apply cryo-EM or time-resolved spectroscopy .

Publish raw data (e.g., .cif files) in repositories like Cambridge Structural Database to enable peer validation .

Basic: What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer:

- Animal Models: Follow ARRIVE guidelines for transparency in sample size, randomization, and blinding .

- Human Cell Lines: Obtain IRB approval and document provenance (e.g., ATCC authentication) .

- Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Advanced: How can machine learning optimize this compound’s pharmacokinetic profiling?

Methodological Answer:

- Data Curation: Compile ADME (Absorption, Distribution, Metabolism, Excretion) data from published studies into structured databases. Annotate variables (e.g., logP, plasma protein binding) .

- Model Training: Use graph neural networks (GNNs) to predict metabolic pathways based on structural fingerprints . Validate against in vivo PK data using k-fold cross-validation .

- Interpretability: Apply SHAP (SHapley Additive exPlanations) to identify critical molecular descriptors (e.g., hydrogen-bond donors) .

Basic: How should researchers formulate hypotheses about this compound’s mechanism of action?

Methodological Answer:

- Literature Mining: Extract gene targets or pathways (e.g., apoptosis, kinase inhibition) from analogous compounds .

- Hypothesis Testing: Use CRISPR screens or siRNA knockdowns to validate candidate targets. For example:

If this compound inhibits Protein X, silencing X should mimic its phenotypic effects.

- Dose-Response: Establish EC50/IC50 curves across multiple cell lines to assess specificity .

Advanced: What strategies mitigate bias in meta-analyses of this compound’s therapeutic potential?

Methodological Answer:

- Search Protocol: Register the meta-analysis plan (e.g., PROSPERO) to avoid selective reporting .

- Risk of Bias: Apply ROBIS tool to assess individual studies for confounding variables (e.g., unblinded assays) .

- Sensitivity Analysis: Exclude outlier studies and re-calculate effect sizes. Report heterogeneity metrics (I² statistic) .

Basic: How to design surveys for studying this compound’s adoption in academic labs?

Methodological Answer:

- Question Types: Mix Likert scales (e.g., "Rate synthesis difficulty: 1–5") and open-ended questions (e.g., "Describe purification challenges") .

- Sampling: Stratify respondents by expertise (e.g., organic chemists vs. pharmacologists) .

- Pilot Testing: Conduct cognitive interviews with 5–10 researchers to refine clarity .

Advanced: How can multi-omics approaches elucidate this compound’s polypharmacology?

Methodological Answer:

- Integration: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data .

- Network Analysis: Build interaction networks linking this compound-induced gene changes to disease modules (e.g., via STRING or Cytoscape) .

- Validation: Use CRISPRa (activation) to overexpress predicted off-targets and assess rescue effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.